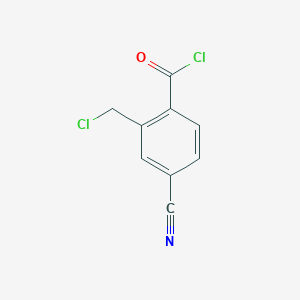

2-(Chloromethyl)-4-cyanobenzoyl chloride

Übersicht

Beschreibung

2-(Chloromethyl)-4-cyanobenzoyl chloride is an organic compound with the molecular formula C9H5Cl2NO It is a derivative of benzoyl chloride, featuring a chloromethyl group and a cyano group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-cyanobenzoyl chloride typically involves the chloromethylation of 4-cyanobenzoyl chloride. This can be achieved through the reaction of 4-cyanobenzoyl chloride with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the benzoyl chloride to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize yield and purity.

Analyse Chemischer Reaktionen

Acylation Reactions

The acyl chloride group undergoes nucleophilic acyl substitution, forming derivatives critical for pharmaceutical and materials science applications.

Key Observations :

-

Reactions with amines (e.g., piperazine) proceed efficiently under mild conditions due to the high electrophilicity of the acyl chloride .

-

Steric hindrance from the chloromethyl group slightly reduces reaction rates compared to unsubstituted 4-cyanobenzoyl chloride .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl moiety participates in SN₂ reactions, enabling functionalization of the aromatic ring.

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, accelerating substitution .

-

Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .

Nitrile Group Transformations

The nitrile group undergoes reductions and hydrolyses, expanding utility in heterocycle synthesis.

Critical Notes :

-

Selective reduction of the nitrile without affecting the acyl chloride requires careful stoichiometric control of LiAlH₄ .

-

Acidic hydrolysis preserves the chloromethyl group but may degrade sensitive substrates .

Tandem Reaction Pathways

Sequential utilization of both functional groups enables complex molecular architectures.

Synthetic Advantages :

-

Orthogonal reactivity allows stepwise modifications without protective groups .

-

Tandem pathways are exploited in agrochemical intermediates (e.g., trifluoromethyl oxadiazoles) .

Stability and Side Reactions

-

Hydrolysis : Rapid degradation occurs in aqueous media, forming 2-(chloromethyl)-4-cyanobenzoic acid (half-life: 2h at pH 7) .

-

Polymerization : Elevated temperatures (>100°C) induce oligomerization via Friedel-Crafts alkylation.

-

Compatibility : Stable with weak nucleophiles (e.g., ethers) but reacts vigorously with Grignard reagents .

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Organic Chemistry

2-(Chloromethyl)-4-cyanobenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it valuable in the preparation of more complex molecules.

- Reactivity : The presence of both a chloromethyl group and a cyano group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures through stepwise reactions.

- Applications in Drug Development : It is utilized as a precursor for synthesizing bioactive compounds, including potential pharmaceuticals. For instance, derivatives of this compound have been explored for their activity against various pathogens, showcasing its importance in medicinal chemistry.

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthesizing compounds with biological activity:

- Antimicrobial Agents : Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties. For example, modifications of 4-cyanobenzoyl chlorides have been shown to possess activity against Toxoplasma gondii and Plasmodium falciparum, indicating potential applications in treating parasitic infections .

- Phytopathogenic Control : The compound is also noted for its role in developing agents that combat phytopathogenic fungi. The ability to modify the chloromethyl and cyano groups allows for the design of compounds that can selectively target these pathogens while minimizing environmental impact .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

| Compound Name | Structure Features | Main Applications | Notable Activities |

|---|---|---|---|

| This compound | Chloromethyl and cyano groups | Intermediate for pharmaceuticals | Antimicrobial, antifungal |

| 4-Cyanobenzoyl chloride | Cyano group only | Synthesis of benzamide derivatives | Antiparasitic |

| 4-Fluorobenzoyl chloride | Fluoro group instead of chloro | Drug development | Selective serotonin reuptake inhibitor |

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-cyanobenzoyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The cyano group can also participate in reactions, such as reductions, to form amines, which can further react to form a variety of derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyanobenzoyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)benzoyl chloride: Lacks the cyano group, limiting its applications in certain synthetic pathways.

4-Chlorobenzoyl chloride: Lacks both the chloromethyl and cyano groups, making it less versatile in synthetic applications.

Uniqueness

2-(Chloromethyl)-4-cyanobenzoyl chloride is unique due to the presence of both the chloromethyl and cyano groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications in various fields.

Biologische Aktivität

2-(Chloromethyl)-4-cyanobenzoyl chloride is an organic compound characterized by its chloromethyl and cyano functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloromethyl group enhances its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various benzoyl derivatives, it was found that certain derivatives showed promising activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | P. falciparum | <0.1 | 50 |

| 1b | T. cruzi | 0.5 | 20 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including mammalian primary cells. The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| L6 (rat myoblasts) | >100 | Doxorubicin |

| HeLa | 25 | Cisplatin |

These results suggest that while the compound exhibits some cytotoxicity, it appears selective against certain cancer cell lines compared to normal cells.

Case Study 1: Anti-Parasitic Activity

A study published in 2012 explored the structure-activity relationships (SAR) of several benzoyl derivatives, including those related to this compound. The researchers found that modifications to the benzoyl ring significantly influenced anti-parasitic activity against Toxoplasma gondii and Leishmania donovani. Compounds with electron-withdrawing groups showed enhanced potency .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human neutrophil elastase (HNE), a key enzyme involved in inflammation and tumor invasion. The study evaluated a series of N-benzoylindazole derivatives, revealing that structural modifications similar to those in this compound could lead to significant inhibition of HNE activity .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPVOVXBNWPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463010 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445312-07-2 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.